molecular formula C20H21FN2O3 B4658286 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide

1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B4658286
M. Wt: 356.4 g/mol
InChI Key: WMUCECFHSLRBEZ-UHFFFAOYSA-N
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Description

1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through various methods, such as the reduction of pyridine derivatives or cyclization of appropriate precursors.

    Introduction of the 3-fluorobenzoyl group: This step usually involves the acylation of the piperidine ring with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.

    Attachment of the 4-methoxyphenyl group: This can be done through a nucleophilic substitution reaction where the piperidine nitrogen attacks a 4-methoxyphenyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To speed up the reaction and improve efficiency.

    Control of temperature and pressure: To ensure the reaction proceeds smoothly.

    Purification techniques: Such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Bases and acids: For facilitating substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying its effects on biological systems and potential as a drug candidate.

    Medicine: Investigating its therapeutic potential for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide would depend on its specific molecular targets and pathways. Typically, such compounds might interact with receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide
  • 1-(3-fluorobenzoyl)-N-(4-hydroxyphenyl)piperidine-4-carboxamide
  • 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxylate

Uniqueness

1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and methoxy group can significantly affect its pharmacokinetic properties and interaction with biological targets.

Properties

IUPAC Name

1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-26-18-7-5-17(6-8-18)22-19(24)14-9-11-23(12-10-14)20(25)15-3-2-4-16(21)13-15/h2-8,13-14H,9-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUCECFHSLRBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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